molecular formula C13H18N2O2 B3953585 4-[(2-methylpentanoyl)amino]benzamide

4-[(2-methylpentanoyl)amino]benzamide

Cat. No. B3953585
M. Wt: 234.29 g/mol
InChI Key: ZUMVJVOSFRPLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-methylpentanoyl)amino]benzamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(CCC)(C)NC1=CC=C(C(N)=O)C=C1 . This represents a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that it should be stored at a temperature of 2-8°C .

Mechanism of Action

4-[(2-methylpentanoyl)amino]benzamide is known to bind to specific proteins, including enzymes and receptors, and modulate their activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the modulation of immune system activity, and the regulation of neurotransmitter release. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-methylpentanoyl)amino]benzamide in lab experiments is its high specificity and selectivity for certain proteins, which allows for precise manipulation of biological systems. However, this compound may also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are numerous future directions for research on 4-[(2-methylpentanoyl)amino]benzamide, including the development of new synthetic methods to improve yields and purity, the identification of new target proteins for this compound, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its high specificity and selectivity for certain proteins make it a valuable tool for studying biological systems and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

4-[(2-methylpentanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including biomedical research, drug discovery, and material science. In biomedical research, this compound has been used as a tool to study protein-protein interactions and enzyme activity. It has also been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-(2-methylpentanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9(2)13(17)15-11-7-5-10(6-8-11)12(14)16/h5-9H,3-4H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVJVOSFRPLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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